2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridine is a chloro (trifluoromethyl) pyridine . It has a molecular formula of C6H3ClF3N and a molecular weight of 181.54 .
Synthesis Analysis
2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(trifluoromethyl)pyridine consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached to it .Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate regioexhaustive functionalization .Physical And Chemical Properties Analysis
This compound has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C . It also has a boiling point of 171.6±35.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Derivative Formation
2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid has been explored in various synthesis and derivative formation studies. For instance, it has been used as a starting material for the preparation of boronic acids, which are significant in pharmaceutical and biochemical applications (Liu Guoqua, 2014). Additionally, the compound has been employed in the creation of cyclopalladated complexes with potential for use in photophysical applications (F. S. Mancilha et al., 2011).
Herbicidal Activity
Research has also focused on its herbicidal activity, particularly in the synthesis of derivatives showing potential as herbicides. Derivatives of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid, such as thiazolo[4,5-b]pyridine-3(2H)-acetic acid, have been synthesized and shown to exhibit auxin-like herbicidal symptoms, demonstrating higher activity on dicotyledonous species (S. Hegde & M. Mahoney, 1993).
Functionalization and Metalation
The compound has been a focus in studies exploring regioexhaustive functionalization and metalation, showing its versatility in organic chemistry. For example, research has been done on converting chloro(trifluoromethyl)pyridines into various carboxylic acids, demonstrating the compound's adaptability in creating diverse chemical structures (F. Cottet & M. Schlosser, 2004).
Antimicrobial Activity
Additionally, certain derivatives of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid have shown promising antimicrobial activity. For example, acetic acid derivatives have been synthesized and screened for antimicrobial properties, exhibiting significant activity against various pathogens (R. D. Hunashal et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-7-4(2-6(14)15)1-5(3-13-7)8(10,11)12/h1,3H,2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORNOPRTKPRZFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230411 | |
Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid | |
CAS RN |
1227596-13-5 | |
Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227596-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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